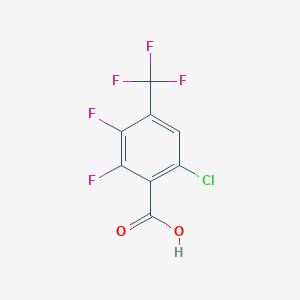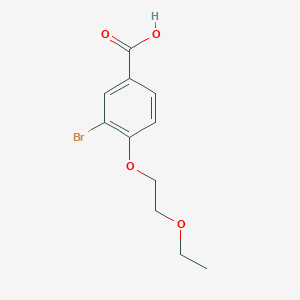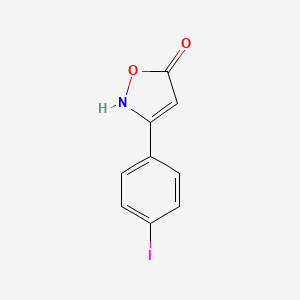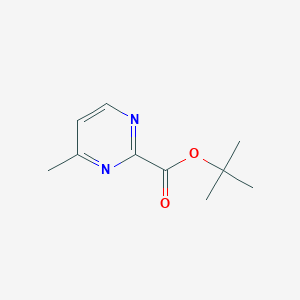
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. It is used in various chemical syntheses and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which optimize reaction parameters such as temperature and reagent ratios to achieve high conversion and selectivity . These methods ensure efficient and scalable production of the compound for various applications.
化学反応の分析
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.
科学的研究の応用
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is utilized in scientific research for its unique chemical properties. It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines . Additionally, it serves as an internal standard in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods .
作用機序
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The presence of chlorine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various molecular targets. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.
類似化合物との比較
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
- 2,6-Difluoro-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific combination of chlorine, fluorine, and trifluoromethyl groups attached to the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
773869-48-0 |
|---|---|
分子式 |
C8H2ClF5O2 |
分子量 |
260.54 g/mol |
IUPAC名 |
6-chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2ClF5O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16) |
InChIキー |
UMUGCLQBFVVUPY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)C(=O)O)F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)



![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)

